molecular formula C16H17N3O4 B2886898 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid CAS No. 1340834-17-4

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B2886898
CAS No.: 1340834-17-4
M. Wt: 315.329
InChI Key: DYJNCXPLCUCXCK-UHFFFAOYSA-N
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Description

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzodioxole moiety attached to an amino group, which is further connected to a pyrimidine ring with a propyl and carboxylic acid substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Amination Reaction: The benzodioxole intermediate is then subjected to an amination reaction with an appropriate amine to introduce the amino group.

    Pyrimidine Ring Formation: The amino-benzodioxole intermediate is reacted with a suitable pyrimidine precursor under basic conditions to form the pyrimidine ring.

    Introduction of Propyl and Carboxylic Acid Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols or aldehydes, and various substituted derivatives depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as reduced inflammation or cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid is unique due to its combination of the benzodioxole moiety with a pyrimidine ring and propyl carboxylic acid substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-4-propylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-2-3-12-11(15(20)21)8-18-16(19-12)17-7-10-4-5-13-14(6-10)23-9-22-13/h4-6,8H,2-3,7,9H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJNCXPLCUCXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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